An In-depth Technical Guide to Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate: Structure, Synthesis, and Applications
An In-depth Technical Guide to Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical structure, synthesis, reactivity, and pivotal role in the development of novel therapeutics.
Core Molecular Structure and Properties
Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate (CAS Number: 89581-64-6) is a pyridazinone derivative characterized by a dihydropyridazine ring system. This core structure is adorned with a chloro group at the 6-position, a carbonyl (oxo) group at the 3-position, and a methyl carboxylate group at the 4-position. The interplay of these functional groups dictates its chemical reactivity and utility as a versatile scaffold in organic synthesis.
| Property | Value | Source |
| IUPAC Name | Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate | |
| CAS Number | 89581-64-6 | |
| Molecular Formula | C₆H₅ClN₂O₃ | |
| Molecular Weight | 188.57 g/mol | |
| SMILES | COC(=O)C1=CC(Cl)=NNC1=O |
The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its ability to modulate the physicochemical and biological properties of molecules. The 3-oxo-2,3-dihydropyridazine substructure, in particular, has been associated with a diverse range of pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.
Synthesis of the Pyridazinone Core
While Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate is commercially available, understanding its synthesis provides valuable insights into the chemistry of pyridazinones. A general and established method for constructing the pyridazinone ring system involves the condensation of a γ-ketoacid with hydrazine hydrate. This reaction proceeds via the formation of a dihydropyridazinone, which can be subsequently modified.
A plausible synthetic pathway to the target molecule would involve the cyclization of a suitably substituted γ-ketoacid with hydrazine, followed by chlorination. For instance, the synthesis of a related compound, methyl 6-chloropyridazine-3-carboxylate, has been achieved from ethyl levulinate through a multi-step process involving cyclization, bromination, elimination, oxidation, esterification, and chlorination, with an overall yield of 42%.[1]
General synthetic strategies for pyridazine derivatives also include:
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One-Pot Synthesis: Combining all reactants in a single vessel, often with microwave or ultrasound irradiation to improve yields and reduce reaction times.[2]
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Vilsmeier-Haack Reaction: A classic method utilizing phosphorus oxychloride and dimethylformamide with appropriate precursors.[2]
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Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: A modern approach for constructing the pyridazine ring from tetrazines and alkynes.
The following diagram illustrates a generalized synthetic workflow for pyridazinone derivatives.
Caption: Generalized synthetic workflow for pyridazinone derivatives.
Chemical Reactivity and Key Transformations
The reactivity of Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate is dominated by the presence of the chloro group at the 6-position, which is susceptible to nucleophilic substitution. This feature makes it an exceptionally useful building block for introducing a wide range of substituents onto the pyridazinone core.
Nucleophilic Aromatic Substitution
The chlorine atom can be displaced by various nucleophiles, enabling the synthesis of a diverse library of derivatives. This is a cornerstone of its application in drug discovery, allowing for the fine-tuning of a molecule's properties to enhance its biological activity and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions
A significant application of this compound is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond at the 6-position by reacting with organoboron derivatives (e.g., boronic acids or their esters). This powerful transformation is widely used in the synthesis of complex molecules, including active pharmaceutical ingredients.[3]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, general protocol for the Suzuki-Miyaura coupling of Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate with a generic boronic acid. Note: This is a generalized procedure and may require optimization for specific substrates.
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Reaction Setup: In a clean, dry reaction vessel, combine Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq.), and a suitable base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq.).
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Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
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Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted-3-oxo-2,3-dihydropyridazine-4-carboxylate.
Caption: Key transformation of the title compound via Suzuki-Miyaura coupling.
Applications in Drug Discovery and Medicinal Chemistry
The pyridazinone scaffold is a cornerstone in the development of a wide array of therapeutic agents. Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate serves as a critical starting material for the synthesis of compounds with potential applications in several therapeutic areas.
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Anticancer Agents: The ability to introduce diverse substituents at the 6-position has been exploited in the synthesis of novel anticancer agents. For instance, derivatives of this compound are being investigated for their potential to treat various cancers.[3]
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Cardiovascular and Antihypertensive Drugs: The pyridazinone core is a well-established pharmacophore in the design of cardiovascular and antihypertensive agents. This is a key application area for derivatives of the title compound.
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Antimicrobial Properties: Preliminary studies have indicated that some pyridazine derivatives exhibit antimicrobial activity against various bacterial strains, suggesting their potential as a scaffold for the development of new antimicrobial agents.[2]
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Nicotinic Agents: 6-Chloropyridazin-3-yl derivatives have been synthesized and shown to have high affinity for neuronal nicotinic acetylcholine receptors (nAChRs), highlighting their potential in the development of treatments for neurological disorders.
Spectroscopic Characterization (Predicted)
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¹H NMR: The spectrum would be expected to show a singlet for the methyl ester protons (O-CH₃) typically in the range of 3.8-4.0 ppm. A singlet for the proton at the 5-position of the dihydropyridazine ring would also be expected, likely in the aromatic region. The N-H proton of the dihydropyridazine ring would appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
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¹³C NMR: The spectrum would exhibit signals for the carbonyl carbons of the ester and the pyridazinone ring, typically in the range of 160-180 ppm. The carbons of the dihydropyridazine ring would appear in the aromatic and aliphatic regions, and the methyl ester carbon would be observed around 50-55 ppm.
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IR Spectroscopy: Key absorption bands would be expected for the C=O stretching vibrations of the ester and the cyclic amide (lactam) in the pyridazinone ring, typically in the region of 1650-1750 cm⁻¹. The N-H stretching vibration would be observed as a broad band around 3200-3400 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (188.57 g/mol ), along with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).
Safety and Handling
As with all laboratory chemicals, Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound was not found, general safety guidelines for related chloropyridazine derivatives should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Recommended storage is under an inert atmosphere at 2-8°C.[3]
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Hazard Statements (Predicted based on related compounds): May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
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Precautionary Statements (Predicted based on related compounds): Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash hands thoroughly after handling (P264). Wear protective gloves/protective clothing/eye protection/face protection (P280).[3]
Conclusion
Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate is a valuable and versatile building block in organic and medicinal chemistry. Its reactive chloro group allows for facile functionalization, making it a key intermediate in the synthesis of a wide range of biologically active molecules. The pyridazinone core is a proven pharmacophore, and this compound provides a readily accessible entry point for the development of novel therapeutics, particularly in the areas of oncology and cardiovascular disease. Further exploration of the reactivity and applications of this compound is likely to yield new and important discoveries in the field of drug development.
References
- Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
- Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate. Smolecule. (Accessed January 20, 2026).
- BLDpharm. Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate | 89581-64-6. (Accessed January 20, 2026).
- WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer - Google P
